Diphosphate

概要

説明

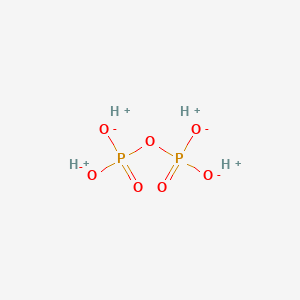

二リン酸は、ピロリン酸としても知られており、酸素橋で結合された2つのリン酸基からなる化学化合物です。これは、(P_2O_7^{4-})という化学式で表されます。二リン酸は、エネルギー代謝やシグナル伝達など、さまざまな生化学プロセスにおいて重要な役割を果たしています。これは、細胞のエネルギー伝達に不可欠なアデノシン二リン酸 (ADP) やグアノシン二リン酸 (GDP) などの多くの生体分子に見られます。

準備方法

合成経路と反応条件

二リン酸は、2つのリン酸基の縮合によって合成できます。 一般的な方法の1つは、直鎖状リン酸を高温に加熱する方法で、これにより水が放出され、二リン酸が生成されます。[ 2 \text{Na}2\text{HPO}_4 \rightarrow \text{Na}_4\text{P}_2\text{O}_7 + \text{H}_2\text{O} ] この反応は通常、330°Cから500°Cの間の温度で行われます {_svg_1}.

工業生産方法

工業的な設定では、二リン酸は通常、リン酸ナトリウムの熱脱水によって製造されます。このプロセスは、リン酸ナトリウムを約500°Cに加熱することにより、二リン酸ナトリウムと水が生じます。 この方法は効率的で、さまざまな用途における二リン酸の生産に広く用いられています .

化学反応の分析

反応の種類

二リン酸は、次のようないくつかの種類の化学反応を起こします。

加水分解: 二リン酸は、水が存在すると、2つのリン酸イオンに加水分解されます。[ \text{P}2\text{O}_7^{4-} + \text{H}_2\text{O} \rightarrow 2 \text{HPO}_4^{2-} ]

錯体形成: 二リン酸は、カルシウムやマグネシウムなどの金属イオンと錯体を形成することができ、これはさまざまな生化学プロセスにおいて重要です.

一般的な試薬と条件

二リン酸反応で一般的に用いられる試薬には、加水分解のための水や、錯体形成のための金属イオンなどがあります。これらの反応の条件は、目的の結果によって異なります。 たとえば、加水分解は通常、穏やかな条件下で行われますが、錯体形成には特定のpHレベルや温度が必要な場合があります {_svg_3}.

生成される主な生成物

二リン酸反応から生成される主な生成物には、リン酸イオンや金属-二リン酸錯体などがあります。 これらの生成物は、さまざまな生化学的および工業的プロセスにおいて不可欠です .

科学研究の応用

二リン酸は、次のものを含む科学研究で、多くの用途があります。

科学的研究の応用

Adenosine Diphosphate (ADP)

Overview

Adenosine this compound is a nucleotide that plays a vital role in energy metabolism and cellular signaling. It is involved in various physiological processes, particularly in platelet activation and aggregation.

Key Applications

- Platelet Activation : ADP serves as a cofactor in platelet aggregation, stabilizing aggregates induced by other agonists. Research has demonstrated that ADP interacts with purinergic receptors to modulate signaling pathways essential for platelet function .

- Energy Metabolism : ADP is crucial in the conversion of adenosine triphosphate (ATP) to adenosine monophosphate (AMP), playing a central role in cellular energy transfer.

Case Study

A study highlighted the role of ADP in enhancing platelet aggregation through its interaction with specific receptors, emphasizing its importance in hemostasis and thrombosis management .

Thiamin this compound (ThDP)

Overview

Thiamin this compound is the active form of vitamin B1 and serves as a coenzyme for several critical enzymes involved in carbohydrate metabolism.

Key Applications

- Enzymatic Reactions : ThDP-dependent enzymes are important for metabolic pathways such as glycolysis and the citric acid cycle. These enzymes are potential targets for biotechnological applications, including the development of herbicides and antibiotics .

- Medical Applications : ThDP has been studied for its neuroprotective effects, particularly in conditions involving metabolic dysregulation such as diabetes and neurodegenerative diseases.

Case Study

Research indicates that phosphonate analogs of 2-oxo acids can selectively inhibit ThDP-dependent enzymes, providing insights into developing therapeutic agents for metabolic disorders .

Fructose-1,6-Diphosphate (FDP)

Overview

Fructose-1,6-diphosphate is an important glycolytic intermediate that has been studied for its protective effects on ischemic organs.

Key Applications

- Ischemia Treatment : FDP has shown promise in protecting tissues during hypoxic conditions by stabilizing cell membranes and reducing oxidative stress . It has been used clinically to improve outcomes in myocardial infarction patients.

- Pharmacokinetics : Studies have demonstrated that FDP can penetrate the blood-brain barrier, making it beneficial for treating ischemic injuries in various organs including the brain .

Case Study

Clinical trials have shown that exogenously administered FDP improves hemodynamic parameters and reduces infarct size in myocardial infarction patients, highlighting its therapeutic potential .

Data Table: Summary of this compound Applications

作用機序

二リン酸は、生体システムにおける役割に応じて、さまざまなメカニズムで効果を発揮します。エネルギー代謝において、二リン酸はリン酸基の移動に関与しており、これはATPの合成と加水分解に不可欠です。 このプロセスは、ATP合成酵素やヌクレオチド二リン酸キナーゼなどの酵素によって触媒されます . DNAとRNAの合成では、二リン酸は、DNAとRNAポリメラーゼによって触媒されるヌクレオチドの重合中に副産物として放出されます .

類似化合物の比較

類似化合物

モノリン酸: 単一のリン酸基で構成されています。これは、さまざまな生化学プロセスに関与していますが、二リン酸のエネルギー伝達能力は欠けています。

トリリン酸: 3つのリン酸基が含まれています。二リン酸よりもエネルギーが豊富であり、ATPの主要な構成要素です。

ビスリン酸: 二リン酸とは異なり、分子内の異なる原子に2つのリン酸基が結合しています。二リン酸では、リン酸基は直接結合しています.

独自性

二リン酸は、エネルギー伝達プロセスの中間体として機能する能力においてユニークです。その構造により、高エネルギーリン酸結合の形成と加水分解に参加することが可能になり、細胞のエネルギー代謝に不可欠なものとなっています。 さらに、金属イオンとの錯体形成における役割は、他のリン酸化合物とは異なります .

類似化合物との比較

Similar Compounds

Monophosphate: Consists of a single phosphate group. It is involved in various biochemical processes but lacks the energy transfer capabilities of diphosphate.

Triphosphate: Contains three phosphate groups. It is more energy-rich than this compound and is a key component of ATP.

Uniqueness

This compound is unique in its ability to act as an intermediate in energy transfer processes. Its structure allows it to participate in the formation and hydrolysis of high-energy phosphate bonds, making it essential for cellular energy metabolism. Additionally, its role in complexation with metal ions distinguishes it from other phosphate compounds .

生物活性

Diphosphates, particularly in the context of thiamin diphosphate (ThDP) and other this compound derivatives, play significant roles in various biological processes. This article explores the biological activity of diphosphates, focusing on their enzymatic functions, metabolic pathways, and potential therapeutic applications.

Overview of this compound Compounds

Diphosphates consist of two phosphate groups linked by a phosphoanhydride bond. They are essential for various biochemical reactions, particularly in energy transfer and metabolic pathways. Thiamin this compound (ThDP), for example, is a crucial cofactor for several enzymes involved in carbohydrate metabolism.

Enzymatic Roles of Diphosphates

-

Thiamin this compound (ThDP) :

- ThDP acts as a coenzyme for enzymes such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, facilitating decarboxylation reactions that are vital for energy production.

- It is involved in the synthesis of acetyl-CoA from pyruvate, linking glycolysis to the citric acid cycle.

- Cytidine 5′-Diphosphate (CDP) :

-

Isoprenoid Biosynthesis :

- Diphosphates are involved in the mevalonate pathway and the methylerythritol phosphate (MEP) pathway, which produce isoprenoids necessary for various cellular functions.

- DXP synthase, a ThDP-dependent enzyme, catalyzes the formation of 1-deoxy-D-xylulose 5-phosphate (DXP), a key intermediate in isoprenoid biosynthesis .

Case Study 1: Antimicrobial Targeting of DXP Synthase

Recent studies have focused on DXP synthase as an antimicrobial target due to its absence in humans but presence in many pathogenic bacteria. An activity-based probe (ABP) was developed to study DXP synthase's function in bacterial metabolism. This probe demonstrated low micromolar potency against DXP synthase, highlighting its potential as a target for narrow-spectrum antibacterial strategies .

Case Study 2: Prenyltransferases and Isoprenoid Diphosphates

Research into prenyltransferases has shown their role in synthesizing isoprenoid diphosphates. These enzymes exhibit significant transcriptional activity under various hormonal treatments, indicating their regulatory roles in plant metabolism. For instance, the expression levels of DfFPS1 increased significantly under methyl jasmonate treatment, suggesting its involvement in stress responses .

Tables Summarizing Biological Activities

| Compound | Biological Role | Key Findings |

|---|---|---|

| Thiamin this compound | Cofactor for decarboxylation enzymes | Essential for energy metabolism; involved in acetyl-CoA synthesis |

| Cytidine 5′-Diphosphate | Precursor for RNA synthesis | Active in stimulated lymphocytes; crucial for cell proliferation |

| Isoprenoid Diphosphates | Involved in biosynthesis pathways | Regulated by hormonal signals; critical for plant responses |

Research Findings

- Antiproliferative Activities : Some this compound derivatives have shown antiproliferative activity against cancer cell lines, indicating their potential as therapeutic agents .

- Immunosuppressive Effects : Certain diphosphates exhibit immunosuppressive properties, suggesting applications in managing autoimmune conditions .

- Cellular Mechanisms : The mechanisms by which diphosphates exert their effects often involve mitochondrial pathways and cellular signaling cascades that regulate proliferation and apoptosis.

特性

IUPAC Name |

phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4O7P2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H2,4,5,6)/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPKVPWEQAFLFU-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O7P2-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074514 | |

| Record name | Diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14000-31-8 | |

| Record name | Pyrophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14000-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014000318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14000-31-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3SSV2V6L3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。